3-Bromo-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole
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Overview
Description
3-Bromo-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 3-position and a phenylmethanesulfonyl group at the 5-position of the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-(phenylmethanesulfonyl)-1,2,4-thiadiazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylmethanesulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
3-Bromo-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylmethanesulfonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole
- 3-Bromo-5-(ethylsulfonyl)-1,2,4-thiadiazole
- 3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole
Uniqueness
3-Bromo-5-(phenylmethanesulfonyl)-1,2,4-thiadiazole is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
135379-14-5 |
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Molecular Formula |
C9H7BrN2O2S2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
5-benzylsulfonyl-3-bromo-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H7BrN2O2S2/c10-8-11-9(15-12-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
BGRGFJQHSJAXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)Br |
Origin of Product |
United States |
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